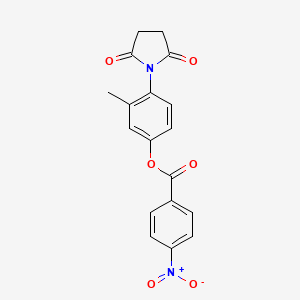![molecular formula C15H10BrN3O5S B4134787 N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4134787.png)
N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide
Overview
Description
N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BNTX and is known for its ability to modulate the activity of certain ion channels in the brain.
Mechanism of Action
The mechanism of action of BNTX involves its interaction with ion channels in the brain. BNTX has been shown to bind to the pore-forming subunit of the NMDA receptor, reducing its activity. This reduces the influx of calcium ions into the cell, which can lead to neuronal damage. BNTX has also been shown to block the activity of Kv1.3 channels, which are involved in the activation of T cells. This has potential implications for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
BNTX has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the activity of the NMDA receptor, which can lead to a reduction in neuronal damage. BNTX has also been shown to block the activity of Kv1.3 channels, which can lead to a reduction in T cell activation. This has potential implications for the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
BNTX has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its potential therapeutic applications. It is also relatively easy to synthesize, making it readily available for use in research. However, there are also limitations to the use of BNTX in lab experiments. Its effects on ion channels can be complex and difficult to interpret. Additionally, its potential therapeutic applications have not yet been fully realized, making it difficult to determine its efficacy in treating specific diseases.
Future Directions
There are several future directions for research on BNTX. One area of focus is the development of more potent and selective compounds that target specific ion channels in the brain. Another area of focus is the development of new therapeutic applications for BNTX, particularly in the treatment of neurological disorders and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of BNTX and its effects on ion channels in the brain.
Scientific Research Applications
BNTX has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of certain ion channels in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the voltage-gated potassium channel Kv1.3. This modulation has been linked to the treatment of various neurological disorders, including epilepsy, neuropathic pain, and multiple sclerosis.
Properties
IUPAC Name |
N-[(2-bromo-4-nitrophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O5S/c16-10-6-9(19(21)22)2-3-11(10)17-15(25)18-14(20)8-1-4-12-13(5-8)24-7-23-12/h1-6H,7H2,(H2,17,18,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVHCIICKTVMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=C(C=C(C=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4134707.png)
![[4-(5-benzoyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-5-bromo-2-ethoxyphenoxy]acetonitrile](/img/structure/B4134711.png)
![N-(tert-butyl)-2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4134714.png)
![N-ethyl-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4134717.png)
![N-(4-chlorophenyl)-2-{[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4134724.png)
![N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4134729.png)


![N-(2-{5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-2-thiophenecarboxamide](/img/structure/B4134744.png)
![N-{[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4134752.png)
![2-[(4-benzyl-1-piperidinyl)methyl]-3-(2-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4134756.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,2,2-trichloroacetamide](/img/structure/B4134764.png)
![N-{[4-ethyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4134773.png)
![2-[(4-bromophenyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4134782.png)
